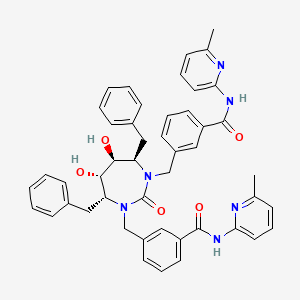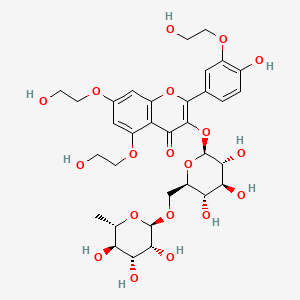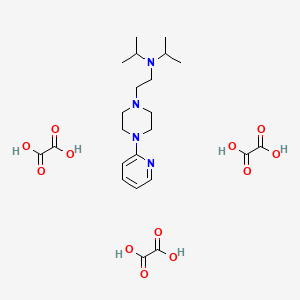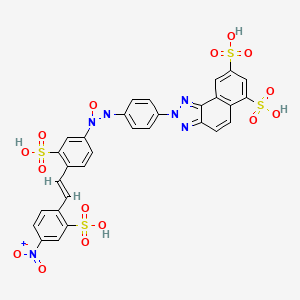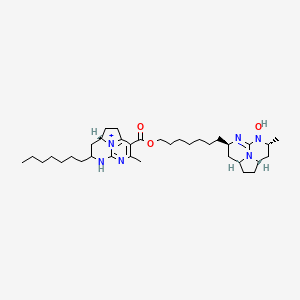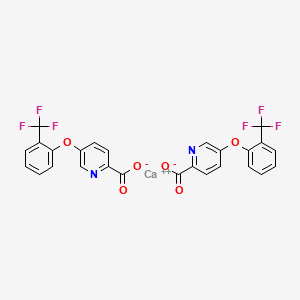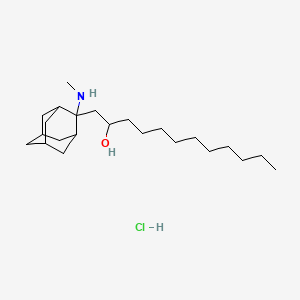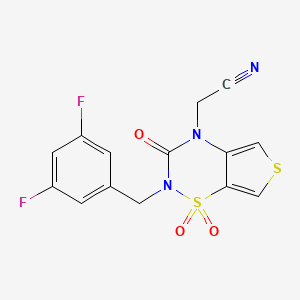
8-Tetradecene-11,13-diyn-2-one, (8Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Tetradecene-11,13-diyn-2-one, (8Z)- is an organic compound with the molecular formula C14H18O. It is characterized by a unique structure that includes a tetradecene backbone with two triple bonds at positions 11 and 13, and a double bond at position 8 in the Z configuration. This compound is known for its presence in certain Echinacea species, such as Echinacea angustifolia, Echinacea pallida, and Echinacea purpurea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tetradecene-11,13-diyn-2-one, (8Z)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of 8-Tetradecene-11,13-diyn-2-one, (8Z)- may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-Tetradecene-11,13-diyn-2-one, (8Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the triple bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the oxygen atom
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: H2 gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amines, alcohols, and thiol derivatives
Wissenschaftliche Forschungsanwendungen
8-Tetradecene-11,13-diyn-2-one, (8Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Tetradecene-11,13-diyn-2-one, (E)-: The E isomer of the compound, differing in the configuration of the double bond.
Tetradec-8-ene-11,13-diyn-2-one: A compound with a similar backbone but different functional groups.
Tetradec-8-ene-11,13-diyne: Lacks the carbonyl group present in 8-Tetradecene-11,13-diyn-2-one, (8Z)-
Uniqueness
8-Tetradecene-11,13-diyn-2-one, (8Z)- is unique due to its specific configuration and the presence of both triple and double bonds, which confer distinct chemical reactivity and biological activity. Its presence in Echinacea species also highlights its significance in natural product research .
Eigenschaften
| 13945-78-3 | |
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
(Z)-tetradec-8-en-11,13-diyn-2-one |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h1,7-8H,6,9-13H2,2H3/b8-7- |
InChI-Schlüssel |
OUTVNYVJKIBGGD-FPLPWBNLSA-N |
Isomerische SMILES |
CC(=O)CCCCC/C=C\CC#CC#C |
Kanonische SMILES |
CC(=O)CCCCCC=CCC#CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


